2-Hexyl-4-(methoxymethyl)-1,3-dioxolane
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Overview
Description
2-Hexyl-4-(methoxymethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-4-(methoxymethyl)-1,3-dioxolane typically involves the reaction of hexyl alcohol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Methanol or other suitable solvents
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4-(methoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids
Reduction: Diols
Substitution: Various substituted dioxolanes depending on the nucleophile used
Scientific Research Applications
2-Hexyl-4-(methoxymethyl)-1,3-dioxolane has several applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Hexyl-4-(methoxymethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group by forming stable cyclic acetals with carbonyl compounds, thereby preventing unwanted side reactions during synthesis. Additionally, its bioactive properties may be attributed to its ability to interact with cellular components and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hexyl-4,5-dimethylthiazole: A thiazole derivative with similar structural features.
2-Hexyl-4,5-dimethyloxazole: An oxazole derivative with comparable chemical properties.
Uniqueness
2-Hexyl-4-(methoxymethyl)-1,3-dioxolane is unique due to its specific combination of hexyl and methoxymethyl substituents, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4351-08-0 |
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Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-hexyl-4-(methoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-11-13-9-10(14-11)8-12-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
NTOFFMMZFVBZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(O1)COC |
Origin of Product |
United States |
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